3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline
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Overview
Description
3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline: is an organic compound that belongs to the class of anilines. Anilines are aromatic amines where the amino group is directly attached to a benzene ring. This compound is characterized by the presence of a methyl group at the third position of the aniline ring and a prop-2-enoxyphenylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Nitration and Reduction: Another method involves the nitration of a suitable aromatic compound followed by reduction to form the aniline derivative.
Industrial Production Methods: Industrial production of 3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline often involves large-scale nitration and reduction processes, followed by purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted anilines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development and pharmaceutical applications.
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-chloro-N-[(2-prop-2-enoxyphenyl)methyl]acetamide: This compound shares a similar structural motif with 3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline but has different substituents on the aromatic ring.
Methyl 3-(3-methylphenyl)prop-2-enoate: Another compound with a similar aromatic structure but different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-N-[(2-prop-2-enoxyphenyl)methyl]aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-11-19-17-10-5-4-8-15(17)13-18-16-9-6-7-14(2)12-16/h3-10,12,18H,1,11,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVJPEWCWPCMML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=CC=C2OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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